

# Early Preclinical Profile of Loncastuximab Tesirine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Tesirine**

Cat. No.: **B3181916**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early preclinical data for Loncastuximab **tesirine** (formerly ADCT-402), a CD19-targeted antibody-drug conjugate (ADC). The information presented herein is compiled from key peer-reviewed publications and focuses on the foundational in vitro and in vivo studies that established the mechanism of action, potency, and anti-tumor efficacy of this agent.

## Mechanism of Action

Loncastuximab **tesirine** is an antibody-drug conjugate composed of a humanized monoclonal antibody directed against human CD19, linked to a pyrrolobenzodiazepine (PBD) dimer cytotoxin, SG3199.<sup>[1]</sup> The mechanism of action involves a multi-step process designed for targeted delivery of the cytotoxic payload to B-cell malignancies.

Upon administration, the anti-CD19 antibody component of Loncastuximab **tesirine** binds with high affinity to the CD19 protein expressed on the surface of B-cells.<sup>[2]</sup> Following binding, the ADC-CD19 complex is rapidly internalized by the cell through receptor-mediated endocytosis.<sup>[2]</sup> Once inside the cell, the complex is trafficked to the lysosomes, where the acidic environment and lysosomal enzymes cleave the valine-alanine linker, releasing the PBD dimer warhead, SG3199.<sup>[3]</sup> The released SG3199 then travels to the nucleus and binds to the minor groove of the DNA, forming highly potent and cytotoxic interstrand cross-links.<sup>[2][3]</sup> These cross-links inhibit DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.<sup>[2]</sup> Notably, a "bystander effect" has been observed, where the cell-permeable PBD

warhead can diffuse out of the targeted CD19-positive cell and kill neighboring CD19-negative tumor cells.[1][2]

#### Mechanism of Action of Loncastuximab Tesirine



[Click to download full resolution via product page](#)**Mechanism of Action of Loncastuximab Tesirine.**

## Data Presentation

### In Vitro Cytotoxicity

Loncastuximab **tesirine** has demonstrated potent and specific cytotoxic activity against a range of CD19-expressing human B-cell lymphoma and leukemia cell lines. The half-maximal inhibitory concentration (IC50) values are typically in the picomolar range.

| Cell Line  | Histology                              | IC50 (pM) of<br>Loncastuximab<br>Tesirine | IC50 (pM) of<br>SG3199 (Warhead) |
|------------|----------------------------------------|-------------------------------------------|----------------------------------|
| Ramos      | Burkitt's Lymphoma                     | 2.0                                       | 0.85                             |
| Raji       | Burkitt's Lymphoma                     | 3.5                                       | Not Reported                     |
| Daudi      | Burkitt's Lymphoma                     | 4.1                                       | Not Reported                     |
| Granta-519 | Mantle Cell<br>Lymphoma                | 1.6                                       | Not Reported                     |
| Jeko-1     | Mantle Cell<br>Lymphoma                | 4.1                                       | Not Reported                     |
| OCI-Ly10   | Diffuse Large B-cell<br>Lymphoma (ABC) | 9.6                                       | Not Reported                     |
| SU-DHL-4   | Diffuse Large B-cell<br>Lymphoma (GCB) | 2.0                                       | Not Reported                     |
| Karpas-422 | Diffuse Large B-cell<br>Lymphoma (GCB) | 2.0                                       | Not Reported                     |
| NALM-6     | B-cell Precursor<br>Leukemia           | 1.1                                       | Not Reported                     |
| REH        | B-cell Precursor<br>Leukemia           | 0.9                                       | Not Reported                     |

Data compiled from Zammarchi et al., Blood, 2018 and Tarantelli et al., Haematologica, 2023.

[2][4]

## In Vivo Efficacy

The anti-tumor activity of Loncastuximab **tesirine** has been evaluated in several preclinical xenograft models of B-cell malignancies.

Table 2.1: Efficacy in Subcutaneous Ramos Xenograft Model

| Treatment Group        | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Tumor-Free Survivors (Day 60) |
|------------------------|--------------|-----------------|-----------------------------|-------------------------------|
| Vehicle Control        | -            | Single Dose     | -                           | 0/10                          |
| Loncastuximab Tesirine | 0.33         | Single Dose     | Significant Delay           | Not Reported                  |
| Loncastuximab Tesirine | 0.66         | Single Dose     | Not Reported                | 5/10                          |
| Loncastuximab Tesirine | 1.0          | Single Dose     | Not Reported                | 10/10                         |

Data from Zammarchi et al., Blood, 2018.[2]

Table 2.2: Efficacy in Disseminated Ramos Xenograft Model

| Treatment Group        | Dose (mg/kg) | Dosing Schedule | Median Survival (Days)  | Survivors (Day 91) |
|------------------------|--------------|-----------------|-------------------------|--------------------|
| Vehicle Control        | -            | Single Dose     | ~19                     | 0/10               |
| Isotype Control ADC    | 1.0          | Single Dose     | ~19                     | 0/10               |
| Loncastuximab Tesirine | 0.33         | Single Dose     | Significantly Increased | Not Reported       |
| Loncastuximab Tesirine | 1.0          | Single Dose     | Not Reported            | 10/10              |

Data from Zammarchi et al., Blood, 2018.[5]

## Experimental Protocols

The following are representative protocols for the key assays used in the preclinical evaluation of Loncastuximab **tesirine**. These are generalized methodologies and may not reflect the exact protocols used in the cited studies.

### In Vitro Cytotoxicity Assay (MTT-Based)

- Cell Plating: Seed B-cell lymphoma cell lines in 96-well plates at a density of 5,000-10,000 cells per well in 100  $\mu$ L of appropriate growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO<sub>2</sub> atmosphere.
- Compound Treatment: Prepare serial dilutions of Loncastuximab **tesirine**, a non-targeting isotype control ADC, and the free PBD warhead (SG3199) in growth medium. Add 100  $\mu$ L of the diluted compounds to the respective wells. Include wells with untreated cells as a control.
- Incubation: Incubate the plates for 96 hours at 37°C in a humidified 5% CO<sub>2</sub> atmosphere.
- MTT Addition: Add 20  $\mu$ L of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

- Solubilization: Aspirate the medium and add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC<sub>50</sub> values by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.

## In Vivo Subcutaneous Xenograft Model

- Animal Model: Use immunodeficient mice (e.g., female SCID or NOD/SCID) aged 6-8 weeks.
- Tumor Cell Implantation: Subcutaneously inject  $5-10 \times 10^6$  Ramos cells in 100  $\mu$ L of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula:  $(\text{length} \times \text{width}^2) / 2$ .
- Randomization and Treatment: When tumors reach a mean volume of 100-150 mm<sup>3</sup>, randomize the mice into treatment groups (e.g., vehicle control, Loncastuximab **tesirine** at different doses, isotype control ADC).
- Drug Administration: Administer the treatments as a single intravenous (IV) injection via the tail vein.
- Efficacy Assessment: Continue to monitor tumor volume and body weight for each mouse. The primary endpoints are tumor growth inhibition and the number of tumor-free survivors at the end of the study (e.g., 60 days).
- Ethical Considerations: All animal experiments should be conducted in accordance with the guidelines of an Institutional Animal Care and Use Committee (IACUC).

## Typical In Vivo Xenograft Study Workflow

[Click to download full resolution via product page](#)

Typical In Vivo Xenograft Study Workflow.

## Conclusion

The early preclinical data for Loncastuximab **tesirine** demonstrate its potent and selective anti-tumor activity against CD19-expressing B-cell malignancies. The in vitro studies highlight its picomolar cytotoxicity, while the in vivo xenograft models confirm its significant efficacy at well-tolerated doses. The well-defined mechanism of action, involving targeted delivery of a potent PBD dimer warhead, provides a strong rationale for its clinical development. These foundational studies have been instrumental in establishing the therapeutic potential of Loncastuximab **tesirine** for patients with relapsed or refractory B-cell lymphomas.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. ADCT-402, a PBD dimer-containing antibody drug conjugate targeting CD19-expressing malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. adctherapeutics.com [adctherapeutics.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. adctmedical.com [adctmedical.com]
- To cite this document: BenchChem. [Early Preclinical Profile of Loncastuximab Tesirine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3181916#early-preclinical-data-on-loncastuximab-tesirine>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)